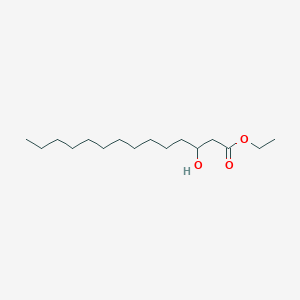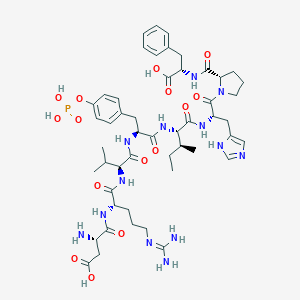
(R)-Ethyl 3-hydroxytetradecanoate
Overview
Description
“®-Ethyl 3-hydroxytetradecanoate” is a derivative of “®-3-Hydroxytetradecanoic acid”, which is an intermediate in fatty acid biosynthesis . It is predominantly formed in the liver and adipose tissue, and mammary glands during lactation .
Synthesis Analysis
Optically pure R and S enantiomers of 3-hydroxytetradecanoic acid and its methyl esters were synthesized by porcine pancreas lipase catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate in aqueous medium . The effects of the weight ratio of substrate/lipase and the reaction time were investigated. Optimum reaction conditions were determined .Molecular Structure Analysis
The molecular formula of “®-3-Hydroxytetradecanoate” is C14H27O3 . It has an average mass of 243.363 Da and a monoisotopic mass of 243.196564 Da .Chemical Reactions Analysis
“®-3-Hydroxytetradecanoic acid” is converted from 3-Oxo-tetradecanoic acid via fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase .Scientific Research Applications
Synthesis and Chemical Characterization
(R)-3-hydroxytetradecanoic acid is significant in the field of synthetic chemistry, particularly as a key component of bacterial endotoxins. Huang and Hollingsworth (1998) described an efficient synthesis method using (R)-oxirane acetic acid ethyl ester as the source of chirality, demonstrating its versatility in preparing other chiral 3-hydroxy acids (Huang & Hollingsworth, 1998). Similarly, Tai et al. (1980) developed a facile method to prepare optically pure 3-hydroxytetradecanoic acid, highlighting its significance in the field of chiral chemistry (Tai et al., 1980).
Antifungal Properties
In biological applications, 3-(R)-hydroxytetradecanoic acid exhibits notable antifungal properties. Sjögren et al. (2003) identified this compound in Lactobacillus plantarum, demonstrating its efficacy against various molds and yeasts (Sjögren et al., 2003).
Enzyme Inhibition and Antioxidant Properties
Küçük and Yusufoglu (2013) explored the enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl esters, aiming to investigate their antioxidant, antielastase, and antiurease activities. Their study underscores the potential biomedical applications of these compounds (Küçük & Yusufoglu, 2013).
Lipopolysaccharide Analysis
Mielniczuk et al. (1992) utilized 3-hydroxytetradecanoic acid as a chemical marker in the gas chromatography-mass spectrometry analysis of lipopolysaccharides, a technique crucial in microbiology and pharmacology (Mielniczuk et al., 1992).
Intermediate in Statin Synthesis
In pharmaceutical synthesis, Yang et al. (2012) reported the bioconversion of ethyl (R)-4-cyano-3-hydroxybutyrate into (R)-ethyl-3-hydroxyglutarate, an intermediate in statin side chain synthesis, using Rhodococcus boritolerans (Yang et al., 2012).
Future Directions
Properties
IUPAC Name |
ethyl (3R)-3-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h15,17H,3-14H2,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXXPLYVCUGEOP-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)
![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)



![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)





![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)

